molecular formula C11H9BrN2O B1502803 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine CAS No. 1065484-77-6

2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine

Cat. No. B1502803
CAS RN: 1065484-77-6
M. Wt: 265.11 g/mol
InChI Key: BLPUECYSYPBJPY-UHFFFAOYSA-N
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Description

“2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine” is a compound that likely contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The “2-Bromo” indicates a bromine atom attached to the second carbon of the pyridine ring, and the “3-(pyridin-2-ylmethoxy)” suggests a methoxy group (-O-CH3) attached to the third carbon of the pyridine ring .


Synthesis Analysis

While specific synthesis methods for “2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine” were not found, boronic esters are often used in organic synthesis . Protodeboronation, a process that removes a boron group from an organic compound, is a common method used in the synthesis of such compounds .

Scientific Research Applications

  • Synthesis of Novel Compounds : A study by Kuhn, Al-Sheikh, and Steimann (2003) discusses the synthesis of 1-{2,2-Dimethyl-4,6-dioxo-5-(1-pyridinio)-1,3-dioxan-5-yl}pyridinium ylide, a compound that involves the reaction of related bromo compounds with pyridine. This synthesis opens new routes to Meldrum’s Acid derivatives, which have various applications in organic chemistry (Kuhn, Al-Sheikh, & Steimann, 2003).

  • Extraction of Metal Ions : Kolarik, Müllich, and Gassner (1999) demonstrated that compounds similar to 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine can be effective in extracting Am(III) over Eu(III) from acidic solutions. This suggests potential applications in selective metal ion extraction and purification processes (Kolarik, Müllich, & Gassner, 1999).

  • Photophysical and Electrochemical Properties : Stagni et al. (2008) studied the photophysical and electrochemical properties of a class of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes. The study, involving similar pyridine derivatives, revealed a wide span of redox and emission properties, indicating potential applications in organic light-emitting devices and biological labeling (Stagni et al., 2008).

  • Catalytic and Antibacterial Activity : Bogdanowicz et al. (2013) synthesized new cyanopyridine derivatives using 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile and evaluated their antimicrobial activity. This indicates the potential use of similar bromo-pyridine derivatives in developing new antibacterial agents (Bogdanowicz et al., 2013).

  • Chemical Structure Analysis : Rodi et al. (2013) investigated the crystal and molecular structure of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, highlighting the importance of structural analysis in understanding the properties and potential applications of bromo-pyridine derivatives (Rodi et al., 2013).

properties

IUPAC Name

2-bromo-3-(pyridin-2-ylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-11-10(5-3-7-14-11)15-8-9-4-1-2-6-13-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPUECYSYPBJPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=C(N=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671835
Record name 2-Bromo-3-[(pyridin-2-yl)methoxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine

CAS RN

1065484-77-6
Record name 2-Bromo-3-(2-pyridinylmethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065484-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-[(pyridin-2-yl)methoxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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